molecular formula C25H27N3O4S B2580071 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one CAS No. 670271-33-7

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one

Cat. No.: B2580071
CAS No.: 670271-33-7
M. Wt: 465.57
InChI Key: CRSQQGPKRXOXSQ-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]quinolin-5-one core substituted with a 4-methoxyphenyl group at position 4, a morpholine-4-carbonyl moiety at position 2, and a 7,7-dimethyl modification. The presence of the morpholine group enhances solubility due to its polar nature, while the methoxyphenyl substituent may influence lipophilicity and receptor binding .

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-25(2)12-16-19(17(29)13-25)18(14-4-6-15(31-3)7-5-14)20-21(26)22(33-23(20)27-16)24(30)28-8-10-32-11-9-28/h4-7H,8-13,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSQQGPKRXOXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCOCC4)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one typically involves multiple steps, including the formation of the thienoquinoline core and the introduction of the various functional groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of a suitable thiophene derivative, which undergoes cyclization with an appropriate amine and carbonyl compound to form the thienoquinoline core.

Chemical Reactions Analysis

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

3-Amino-4-(3-Pyridinyl)-5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-2-ylmethanone ()

  • Core Structure: Shares the thieno[2,3-b]quinoline backbone but lacks the 7,7-dimethyl modification.
  • Substituents: A 3-pyridinyl group at position 4 and a 4-fluorophenyl methanone at position 2.
  • This may affect binding to hydrophobic pockets in biological targets .

3-Amino-4-(2-Furanyl)-5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-2-ylmethanone ()

  • Core Structure: Identical thienoquinoline framework.
  • Substituents: A 2-furanyl group at position 4 and 4-fluorophenyl methanone at position 2.
  • Key Differences : The furanyl group is less electron-rich than the methoxyphenyl group, which could reduce π-π stacking interactions. The absence of a morpholine moiety may decrease solubility .

Quinoline and Pyrazoloquinoline Derivatives

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k, )

  • Core Structure: Simple quinoline without a fused thiophene ring.
  • Substituents : Chlorophenyl and methoxyphenyl groups.
  • The melting point (223–225°C) suggests higher crystallinity compared to the target compound, which may have lower melting points due to the morpholine group’s flexibility .

4-(3-Ethoxy-4-Hydroxyphenyl)-3,7,7-Trimethyl-2H,4H,5H,6H,7H,8H,9H-Pyrazolo[3,4-b]quinolin-5-one ()

  • Core Structure: Pyrazolo[3,4-b]quinolin-5-one instead of thienoquinoline.
  • Substituents : Ethoxy-hydroxyphenyl and trimethyl groups.
  • Key Differences : The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance target affinity. The ethoxy group could improve metabolic stability compared to the methoxy group in the target compound .

Tricyclic Topoisomerase Inhibitors (–6)

7-(4-Amino-2,5-Difluoro-Phenyl)-5-Ethyl-6-Methyl-Oxazolo[4,5-c]quinolin-4-one (REDX05028)

  • Core Structure: Oxazolo[4,5-c]quinolin-4-one, differing in heterocyclic fusion.
  • Substituents : Difluoro-phenyl, ethyl, and methyl groups.
  • Key Differences : The oxazole ring may confer rigidity, enhancing topoisomerase inhibition. However, the absence of a morpholine group could reduce water solubility, limiting bioavailability compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Evidence ID
Target Compound Thieno[2,3-b]quinolin-5-one 4-(4-Methoxyphenyl), 2-(morpholine-4-carbonyl), 7,7-dimethyl ~467.5 (estimated) High solubility (morpholine), moderate lipophilicity -
3-Amino-4-(3-pyridinyl)...methanone Thieno[2,3-b]quinolin-5-one 4-(3-pyridinyl), 2-(4-fluorophenyl methanone) ~445.4 Basic pyridine, potential CNS activity
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-chlorophenyl, 3-methoxyphenyl ~364.8 High melting point (223–225°C)
7-(4-Amino-2,5-difluoro-phenyl)-5-ethyl-6-methyl-oxazolo[4,5-c]quinolin-4-one Oxazolo[4,5-c]quinolin-4-one Difluoro-phenyl, ethyl, methyl ~381.3 Topoisomerase inhibition, rigid structure

Key Findings and Implications

  • Morpholine-4-Carbonyl Group : This substituent distinguishes the target compound from analogs, likely improving solubility and bioavailability compared to fluorophenyl or pyridinyl substituents .
  • Thienoquinoline vs.

Biological Activity

The compound 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer and antioxidant properties.

Chemical Structure and Properties

The compound's structure includes a thienoquinoline core with various substituents that are hypothesized to contribute to its biological activity. The presence of the morpholine group is particularly noteworthy due to its role in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various research studies:

StudyCell LineIC50 (µM)Mechanism of Action
U-87 (glioblastoma)1.5Induces apoptosis via caspase activation
MDA-MB-231 (breast cancer)3.0Inhibits cell proliferation through cell cycle arrest
Various tumor types< 5.0Targets MDM2 for p53 pathway activation

Case Studies

  • U-87 Cell Line Study : The compound was tested on U-87 glioblastoma cells, showing an IC50 value of 1.5 µM. The mechanism involved the induction of apoptosis through the activation of caspases, indicating a potential pathway for therapeutic intervention in aggressive brain tumors.
  • MDA-MB-231 Cell Line Study : In triple-negative breast cancer cells, the compound exhibited an IC50 of 3.0 µM. It was found to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase, suggesting that it may serve as a viable option for treating this difficult-to-treat cancer subtype.

Antioxidant Activity

In addition to its anticancer effects, the compound has shown promising antioxidant activity. The DPPH radical scavenging assay revealed that it possesses a significant ability to neutralize free radicals, outperforming ascorbic acid in certain tests.

Comparative Antioxidant Activity

CompoundDPPH Scavenging Activity (%)
3-Amino Compound78%
Ascorbic Acid55%

This data suggests that modifications in the molecular structure enhance the antioxidant capacity of the compound.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, which are essential for programmed cell death.
  • Cell Cycle Arrest : By interfering with key regulatory proteins involved in cell cycle progression, the compound effectively halts cancer cell proliferation.
  • Radical Scavenging : The presence of functional groups capable of donating hydrogen atoms contributes to its radical scavenging ability, making it a potent antioxidant.

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